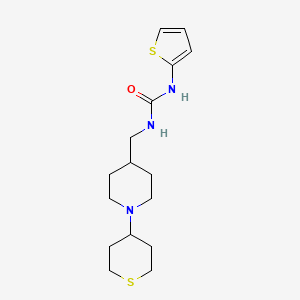
1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has shown promising results in various studies related to its mechanism of action and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biochemical Evaluation
Research has been conducted on compounds with structures similar to "1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea", focusing on their synthesis and evaluation for antiacetylcholinesterase activity. These studies aim to optimize pharmacophoric moieties for potential therapeutic applications, such as treating diseases related to acetylcholine dysfunction (Vidaluc et al., 1995).
Anticancer Activity
Compounds structurally related have exhibited strong anticancer activity in various assays and cell lines, particularly in the context of kidney cancer treatment. The focus of this research is on identifying active metabolites and understanding their synthesis and interactions (Nammalwar et al., 2010).
Calcium Channel Blockers
The synthesis of substituted tetrahydropyrimidines, which share a structural motif with "1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea", has been explored for their potent calcium channel blocking properties. This research is directed towards developing new therapeutic agents for cardiovascular diseases (Kumar et al., 2002).
Corrosion Inhibition
Studies on Mannich bases, including urea derivatives, have demonstrated their effectiveness as corrosion inhibitors for metals in acidic environments. This application is significant for industrial processes, where corrosion can lead to significant material and financial losses (Jeeva et al., 2015).
Conformational Adjustments and Assembly
Research into the conformational adjustments over synthons of urea and thiourea-based assemblies provides insights into the structural behavior of these compounds. Understanding these adjustments is crucial for designing materials with specific properties and functions (Phukan & Baruah, 2016).
Inhibitors of Human and Murine sEH
1,3-Disubstituted ureas have been synthesized to investigate their structure-activity relationships as inhibitors of soluble epoxide hydrolase (sEH), showing potential for the treatment of inflammatory pain. This research highlights the therapeutic potential of such compounds in managing pain and inflammation (Rose et al., 2010).
Eigenschaften
IUPAC Name |
1-[[1-(thian-4-yl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS2/c20-16(18-15-2-1-9-22-15)17-12-13-3-7-19(8-4-13)14-5-10-21-11-6-14/h1-2,9,13-14H,3-8,10-12H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHFYAJUSSGGSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CS2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorophenyl)-2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetamide](/img/structure/B2455732.png)
![N-[2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2455735.png)
![5-((2-hydroxyethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2455736.png)
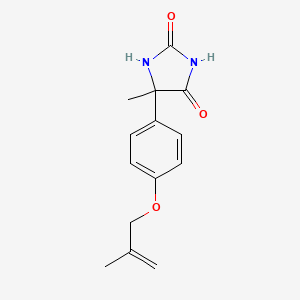

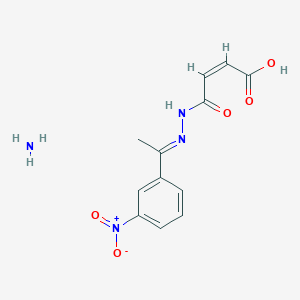
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide](/img/structure/B2455742.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2455743.png)
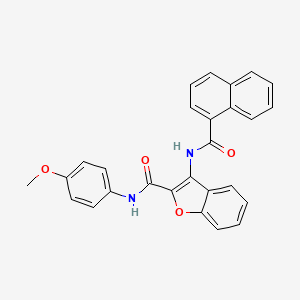
![N-allyl-2-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetamide](/img/structure/B2455746.png)
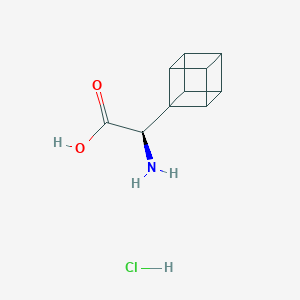

![(3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine](/img/structure/B2455751.png)